molecular formula C4H7IO3 B3057572 Ethyl iodomethyl carbonate CAS No. 82619-14-5

Ethyl iodomethyl carbonate

Cat. No. B3057572
CAS RN: 82619-14-5
M. Wt: 230 g/mol
InChI Key: LZPGAKXEPQTPJB-UHFFFAOYSA-N
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Description

Ethyl iodomethyl carbonate (EIMC) is a chemical compound that has gained significant attention in the scientific community due to its potential application in various fields. This compound belongs to the class of iodomethyl carbonates and is widely used in organic synthesis. EIMC is known for its reactivity towards various nucleophiles, making it a useful reagent for the preparation of different organic compounds.

Scientific Research Applications

1. Application in High Voltage Li-Ion Cells

Ethyl methyl carbonate, a related compound to ethyl iodomethyl carbonate, demonstrates significant potential in the development of high-voltage lithium-ion cells. A study highlighted an electrolyte system comprising 2% vinylene carbonate and 98% ethyl methyl carbonate, which enhanced the performance of Li[Ni0.4Mn0.4Co0.2]O2/graphite cells. This formulation not only increased energy density by at least 10% but also exhibited low impedance, reduced electrolyte oxidation, and good graphite passivation, making it a promising candidate for electrolyte development in lithium-ion batteries (Petibon et al., 2016).

2. Role in Low-Temperature Lithium and Lithium-Ion Batteries

Ethyl methyl carbonate, closely related to ethyl iodomethyl carbonate, is part of an electrolyte solution proposed for lithium and lithium-ion cells, especially for low-temperature applications. This electrolyte, consisting of a 1 M solution of lithium hexafluorophosphate in a blend of ethylene carbonate, dimethyl carbonate, and ethyl methyl carbonate, showcased good conductivity and electrochemical stability at temperatures as low as -40°C, making it an effective solution for lithium and lithium-ion cells in extreme conditions (Plichta & Behl, 2000).

3. Enhancing High-Temperature Cycle Performance in Li-Ion Batteries

A study on ethyl-(2,2,2-trifluoroethyl) carbonate, a compound similar to ethyl iodomethyl carbonate, revealed its efficacy in improving self-discharge behavior and high-temperature cycle performance in Li-ion batteries. The addition of 10% of this compound to standard carbonate electrolytes significantly enhanced capacity retention, attributed to its high stability which reduces electrolyte oxidation on the cathode surface. This discovery underscores the potential of such carbonate derivatives in enhancing the performance of high-voltage Li-ion batteries (Zheng et al., 2020).

Mechanism of Action

Target of Action

The primary targets of ethyl iodomethyl carbonate are likely to be organic compounds in a reaction mixture. It may act as a reagent or intermediate in various chemical reactions . .

Mode of Action

Ethyl iodomethyl carbonate likely interacts with its targets through chemical bonds. It may participate in reactions involving the transfer of the iodomethyl group or the carbonate group to other molecules . The exact mode of action would depend on the specific reaction conditions and the other reactants present.

Biochemical Pathways

Ethyl iodomethyl carbonate may be involved in various biochemical pathways depending on the specific context of its use. For instance, it could be used in the synthesis of complex organic molecules, where it might participate in multiple steps of the synthesis pathway . .

Result of Action

The molecular and cellular effects of the action of ethyl iodomethyl carbonate would depend on the specific reactions in which it is used. In general, it could facilitate the synthesis of complex organic molecules, potentially leading to the formation of new chemical entities with various properties .

properties

IUPAC Name

ethyl iodomethyl carbonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7IO3/c1-2-7-4(6)8-3-5/h2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZPGAKXEPQTPJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)OCI
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7IO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90626738
Record name Ethyl iodomethyl carbonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90626738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl iodomethyl carbonate

CAS RN

82619-14-5
Record name Ethyl iodomethyl carbonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90626738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl iodomethyl carbonate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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